6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

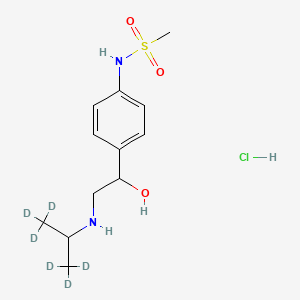

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is a chemical compound with the molecular formula C11H11FO2 . It is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .

Synthesis Analysis

The synthesis of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can be achieved from 2H-1-Benzopyran-2-methanol, α- (chloromethyl)-6-fluoro-3,4-dihydro . The synthesis process has been optimized to achieve high yields and good separation of diastereomers .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring with a fluoro group at the 6th position and an oxiranyl group at the 2nd position . The molecular weight is 194.2 g/mol .Chemical Reactions Analysis

This compound is reactive and can form various derivatives with significant antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities.Physical And Chemical Properties Analysis

The physical properties of this compound include a boiling point of 292 °C, a density of 1.299, and a flash point of 138 °C . It is slightly soluble in chloroform and methanol . The chemical properties include its reactivity with various nucleophiles and electrophiles.Aplicaciones Científicas De Investigación

Cardiovascular Research

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 has been identified as a key component in the synthesis of Nebivolol , which is a selective beta-1 receptor blocker used in the treatment of high blood pressure. This compound’s role in cardiovascular research is significant as it contributes to the development of medications that can prevent and treat heart diseases, including angina, myocardial infarction, and sudden cardiac events .

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is the beta-1 receptor . This receptor is a type of adrenergic receptor that plays a crucial role in the regulation of heart function.

Mode of Action

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 acts as a selective beta-1 receptor blocker . By blocking these receptors, it inhibits the action of catecholamines such as adrenaline and noradrenaline, which are hormones that stimulate the heart. This results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The compound’s action on the beta-1 receptors affects the adrenergic signaling pathway . This pathway plays a key role in the body’s response to stress, including the regulation of heart rate and blood pressure. By blocking the beta-1 receptors, the compound disrupts this pathway, leading to a decrease in heart rate and blood pressure .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body and could have good bioavailability.

Result of Action

The molecular and cellular effects of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2’s action include a decrease in heart rate and blood pressure . This can be beneficial in the treatment of conditions such as high blood pressure and heart disease .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) involves the use of a series of reactions to form the final product. The key steps in the synthesis include the preparation of the starting materials, the formation of the oxirane ring, and the introduction of the fluoro group.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "3-bromo-4,5-dihydro-2H-1-benzopyran", "fluorine gas" ], "Reaction": [ "Step 1: Condensation - 2-hydroxybenzaldehyde is condensed with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran-2-one.", "Step 2: Bromination - 3,4-dihydro-2H-1-benzopyran-2-one is brominated using bromine to form 3-bromo-4,5-dihydro-2H-1-benzopyran.", "Step 3: Epoxidation - 3-bromo-4,5-dihydro-2H-1-benzopyran is treated with m-chloroperbenzoic acid to form 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran.", "Step 4: Fluorination - 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran is treated with fluorine gas in the presence of a catalyst to form 6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)." ] } | |

Número CAS |

1246820-42-7 |

Nombre del producto |

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) |

Fórmula molecular |

C11H11FO2 |

Peso molecular |

196.218 |

Nombre IUPAC |

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2 |

Clave InChI |

GVZDIJGBXSDSEP-NCYHJHSESA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)